molecular formula C14H11BrO B1337968 1-(2-Bromophenyl)-2-Phenylethanone CAS No. 36081-66-0

1-(2-Bromophenyl)-2-Phenylethanone

Cat. No.: B1337968
CAS No.: 36081-66-0
M. Wt: 275.14 g/mol
InChI Key: BOFZOFCSIFMCEB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-Phenylethanone is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZOFCSIFMCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506991
Record name 1-(2-Bromophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36081-66-0
Record name 1-(2-Bromophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contemporary Research Perspectives on 1 2 Bromophenyl 2 Phenylethanone in Organic Synthesis

Significance in Advanced Synthetic Chemistry

The significance of 1-(2-bromophenyl)-2-phenylethanone in advanced synthetic chemistry lies in its capacity to serve as a precursor to a wide array of functionalized molecules, particularly heterocyclic and polycyclic aromatic compounds. The presence of the ortho-bromo substituent provides a strategic handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov This allows for the introduction of diverse substituents at a specific position, paving the way for the synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the ketone functionality and the adjacent methylene (B1212753) group offer multiple sites for chemical manipulation, including enolate formation, condensation reactions, and cyclization processes. This dual reactivity makes this compound a valuable starting material for the development of novel synthetic strategies aimed at accessing complex molecular scaffolds in an efficient and controlled manner.

Role as a Key Intermediate in Complex Molecule Construction

The utility of this compound as a key intermediate is prominently demonstrated in the synthesis of fused heterocyclic systems, such as phenanthridines. Phenanthridine (B189435) and its derivatives are an important class of nitrogen-containing polycyclic aromatic compounds with a broad spectrum of biological activities, including antitumor and antiparasitic properties. beilstein-journals.org

While direct synthesis of phenanthridines from this compound is a subject of ongoing research, analogous 2'-arylacetophenones have been successfully employed in their synthesis. beilstein-journals.org These reactions often proceed through the formation of an oxime or imine derivative, followed by an intramolecular cyclization. The bromo group in the ortho position is crucial for facilitating this ring closure, often through a palladium-catalyzed process. nih.govrsc.org

The general strategy involves the conversion of the ketone to an imine or oxime, which then undergoes an intramolecular C-H arylation or a related cyclization to form the phenanthridine core. The following table illustrates the synthesis of phenanthridine derivatives from related 2'-arylacetophenones, highlighting the potential pathways for this compound.

Starting Material (Analogous to this compound)Reaction ConditionsProductYield (%)Reference
O-acetyloxime of 2'-arylacetophenoneN-O bond cleavage, intramolecular N-arylationPhenanthridine derivativeNot specified beilstein-journals.org
Arylimine of aminobiphenylRadical cyclization with di(tert-butyl)peroxidePhenanthridine derivativeModerate beilstein-journals.org

Foundational Reactivity Profile for Methodological Development

The foundational reactivity of this compound is characterized by the interplay between the electrophilic carbonyl carbon, the acidic α-protons, and the reactive carbon-bromine bond. This reactivity profile has been exploited in the development of new synthetic methods.

The carbonyl group can readily react with a variety of nucleophiles. libretexts.orgyoutube.com For instance, reactions with amines can lead to the formation of imines, which are key intermediates in cyclization reactions as discussed previously. The α-protons can be deprotonated by a suitable base to form an enolate, which can then participate in a range of bond-forming reactions, including alkylations and aldol (B89426) condensations.

The bromine atom, being a good leaving group, is susceptible to nucleophilic aromatic substitution and, more importantly, is an excellent partner in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The intramolecular version of these cross-coupling reactions, where the nucleophile is part of the same molecule, is a powerful tool for the construction of cyclic and polycyclic systems. nih.govrsc.orgchemrxiv.org

The reactivity of related α-bromoketones, such as 2-bromo-1-phenylethanone (phenacyl bromide), towards various nucleophiles has been studied, revealing that the rate of reaction is highly dependent on the nature of the nucleophile. rsc.org This provides valuable insight into the potential reactivity of the ethanone (B97240) bridge in this compound if it were to be brominated at the α-position.

The following table summarizes the key reactive sites of this compound and the types of reactions they can undergo, forming a basis for the development of new synthetic methodologies.

Reactive SiteType of ReactivityPotential ReactionsResulting Structures
Carbonyl Group (C=O)ElectrophilicNucleophilic addition (e.g., with amines, organometallics)Imines, alcohols
α-Methylene Group (-CH2-)Acidic ProtonsEnolate formation, aldol condensation, alkylationFunctionalized ketones, cyclic compounds
Aryl Bromide (C-Br)Electrophilic CarbonPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), nucleophilic aromatic substitutionBiaryls, functionalized aromatics, heterocyclic compounds

Synthetic Methodologies for 1 2 Bromophenyl 2 Phenylethanone and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming one of the key carbon-carbon bonds in a single, pivotal step. These methods often involve the direct introduction of an aryl group onto a pre-existing ethanone (B97240) backbone.

The use of hydrogen peroxide (H₂O₂) as a "green" oxidant in organic synthesis is an area of growing interest. In the context of aryl ketone synthesis, H₂O₂ is primarily utilized in the oxidation of ethyl-substituted aromatic compounds. For instance, the oxidation of ethylbenzene (B125841) can yield acetophenone (B1666503). researchgate.netacs.org This transformation is typically facilitated by a catalyst, such as a Co-substituted heteropolytungstate or a combination of cobalt and bromide ions, in a suitable solvent like acetic acid or acetonitrile (B52724). researchgate.netacs.org The reaction is believed to proceed through a radical mechanism where the catalyst activates the hydrogen peroxide to form reactive radical species. researchgate.net These radicals then react with the ethylbenzene at the benzylic position to produce 1-phenylethanol, which is subsequently oxidized to acetophenone. researchgate.net

While this method is effective for producing simple aryl ketones like acetophenone, its direct application to the synthesis of more complex, substituted structures like 1-(2-Bromophenyl)-2-phenylethanone is not widely documented. Such a synthesis would conceptually involve the H₂O₂-mediated oxidation of a precursor like 1-(2-bromophenyl)-2-phenylethane. The development of H₂O₂-based methods for constructing intricate C-C bonds remains a contemporary research challenge.

Table 1: H₂O₂-Mediated Oxidation of Ethylbenzene

SubstrateCatalyst/ReagentsSolventPrimary ProductsReference
Ethylbenzene[(n-C4H9)4N]4HPW11Co(H2O)O39·3H2O, H₂O₂AcetonitrileAcetophenone, 1-Phenylethanol researchgate.net
EthylbenzeneCobalt and Bromide Ions, H₂O₂ or O₂Acetic AcidAcetophenone, 1-Phenylethanol, 1-Phenylethyl acetate acs.org

One of the most powerful and versatile methods for synthesizing α-aryl ketones is the transition-metal-catalyzed α-arylation of ketone enolates. This reaction involves the coupling of a pre-formed or in-situ generated ketone enolate with an aryl halide or pseudohalide. Palladium-catalyzed systems are the most extensively studied and employed for this transformation. rsc.orgchemicalbook.com

The general catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide (Ar-X), forming an arylpalladium(II) halide intermediate. This intermediate then undergoes transmetalation with a metal enolate (generated by reacting the ketone with a base), or reacts directly with the enolate, to form an α-aryl-ketone-palladium complex. The final step is reductive elimination, which yields the α-aryl ketone product and regenerates the palladium(0) catalyst. chemicalbook.com

The success of the reaction is highly dependent on the choice of ligand and base. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biphenyl-based ligands developed by Buchwald, are often crucial for achieving high yields and selectivity. youtube.com A variety of bases can be used to generate the enolate, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate. youtube.com This methodology allows for the coupling of a wide array of ketones with various electron-rich and electron-poor aryl bromides and chlorides. rsc.org

Table 2: Examples of Palladium-Catalyzed α-Arylation of Ketones

Ketone SubstrateArylating AgentCatalyst System (Palladium Source + Ligand)BaseReference
AcetophenoneAryl Mesylates/TosylatesPd(OAc)₂ + Indolyl-derived phosphineNot specified researchgate.net
Various KetonesAryl Bromides/ChloridesPd₂(dba)₃ + Biphenyl-based phosphines (e.g., BrettPhos)NaOtBu youtube.com
2-Methyl-3-pentanoneAryl BromidesPd(OAc)₂ + Biphenyl-based phosphinesNaOtBu rsc.org
PiperidinoneAryl HalidesNot specified, ZnCl₂ additiveNot specified rsc.org

Precursor-Based Synthetic Pathways

These synthetic routes involve the modification of carefully chosen precursors that already contain a significant portion of the target molecule's framework.

The α-bromination of ketones is a fundamental transformation for producing key synthetic intermediates. To synthesize a precursor for this compound, one could brominate 1-(2-bromophenyl)ethanone at the α-position. The general method for α-bromination of acetophenones involves treatment with elemental bromine (Br₂) in a suitable solvent. nih.govnist.gov

A classic procedure involves dissolving the starting ketone (e.g., acetophenone or a substituted derivative) in a solvent like glacial acetic acid or a non-polar solvent like ether or carbon tetrachloride. nih.govnist.gov The addition of bromine is often performed at controlled temperatures to prevent side reactions. In some cases, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is used to promote the reaction, which proceeds via an enol or enolate intermediate. nih.govprepchem.com The resulting α-bromo ketone is a versatile electrophile for subsequent C-C bond-forming reactions.

Table 3: α-Bromination of Acetophenone Derivatives

Starting KetoneReagentsSolventProductReference
AcetophenoneBr₂, AlCl₃ (cat.)Anhydrous EtherPhenacyl bromide (2-Bromo-1-phenylethanone) nih.gov
p-BromoacetophenoneBr₂Glacial Acetic Acidp-Bromophenacyl bromide (2-Bromo-1-(4-bromophenyl)ethanone) nist.gov
4-BenzyloxyacetophenoneBr₂, AlCl₃ (cat.)1,4-Dioxane/THF2-Bromo-1-(4-benzyloxyphenyl)ethanone prepchem.com

Once a suitable precursor is obtained, the final structure can be assembled. A prominent and classical method for this is the Friedel-Crafts acylation. masterorganicchemistry.comchemguide.co.uk To synthesize this compound, this reaction would involve the acylation of bromobenzene (B47551) with phenylacetyl chloride. In this electrophilic aromatic substitution reaction, a Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from phenylacetyl chloride. youtube.commasterorganicchemistry.com The electron-rich bromobenzene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product. Due to the directing effects of the bromo substituent, this reaction would yield a mixture of ortho and para isomers, from which the desired this compound (the ortho product) would need to be separated.

An alternative, more modern approach involves cross-coupling reactions. For example, starting with 2-bromo-1-(2-bromophenyl)ethanone (B57523) (prepared as in 2.2.1), a Suzuki-Miyaura coupling with phenylboronic acid could be employed to form the Cα-phenyl bond. researchgate.netyoutube.com This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds and often proceeds with high selectivity and functional group tolerance. researchgate.net

Catalytic Approaches in the Formation of Aryl-Substituted Ethanones

Catalysis is central to the modern synthesis of aryl-substituted ethanones, offering efficient, selective, and often milder reaction conditions compared to classical stoichiometric methods. The formation of the C-C bonds in these structures is frequently achieved through transition-metal catalysis.

Palladium-catalyzed reactions are preeminent in this field. As discussed in section 2.1.2, the α-arylation of ketone enolates is a cornerstone technique. rsc.org Beyond this, the Suzuki-Miyaura coupling provides multiple pathways. It can be used in a three-component carbonylative coupling of an aryl bromide, carbon monoxide, and an arylboronic acid to directly form unsymmetrical biaryl ketones. nih.govacs.org Alternatively, it can be used to couple an α-halo ketone with an arylboronic acid, forming the α-aryl bond. researchgate.net These methods benefit from the mildness of the reaction conditions and the commercial availability of a vast array of boronic acids. youtube.com

While palladium is the most common catalyst, other transition metals like copper and nickel are also employed in related aromatic nucleophilic substitution and cross-coupling reactions. prepchem.com These catalytic systems provide a diverse toolbox for synthetic chemists to construct the this compound scaffold and its analogs with high precision and efficiency.

Table 4: Overview of Catalytic Strategies for Aryl-Substituted Ethanone Synthesis

Catalytic ReactionKey ReactantsCatalyst SystemBond FormedReference
α-Arylation of Ketone EnolateKetone + Aryl Halide/PseudohalidePd(0)/Phosphine LigandC(α)-Aryl rsc.orgyoutube.com
Suzuki-Miyaura Couplingα-Bromo Ketone + Arylboronic AcidPd(0)/Phosphine LigandC(α)-Aryl researchgate.net
Carbonylative Suzuki-Miyaura CouplingAryl Bromide + CO + Arylboronic AcidPd(0)/Phosphine LigandC(carbonyl)-Aryl and C(carbonyl)-Aryl' nih.govacs.org
Friedel-Crafts AcylationArene + Acyl HalideLewis Acid (e.g., AlCl₃)C(aromatic)-C(carbonyl) masterorganicchemistry.com

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl 2 Phenylethanone

Carbon-Carbon Bond Formation Reactions

The presence of the bromine atom on the phenyl ring and the enolizable protons alpha to the carbonyl group makes 1-(2-bromophenyl)-2-phenylethanone a versatile substrate for carbon-carbon bond-forming reactions. These transformations are pivotal in the synthesis of more complex organic molecules.

Palladium-Catalyzed Insertion Reactions with Isocyanides

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis. nih.govnobelprize.org In the case of this compound, palladium(0) catalysts can facilitate the insertion of isocyanides into the carbon-bromine bond. researchgate.netmdpi.com This process, known as an imidoylative cross-coupling, creates a new carbon-carbon bond and introduces a nitrogen-containing functional group. uantwerpen.be The reaction is believed to proceed through an oxidative addition of the aryl bromide to the palladium(0) complex, followed by migratory insertion of the isocyanide into the newly formed aryl-palladium bond. mdpi.comchemrxiv.org This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net

Enolate-Mediated Coupling Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comprinceton.edu This enolate is a potent nucleophile and can participate in various coupling reactions. libretexts.orgresearchgate.net For instance, the enolate can react with electrophiles in substitution reactions. libretexts.org The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions. bham.ac.uk The resulting enolates can then be coupled with various partners, including aryl halides in palladium-catalyzed α-arylation reactions, to form new carbon-carbon bonds. nih.govnih.gov

Cyclization and Annulation Reactions

The strategic placement of the bromo and phenacyl groups on the benzene (B151609) ring of this compound makes it an ideal precursor for various cyclization and annulation reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.

Intramolecular Ring Closure Leading to Benzofuran (B130515) Systems

One of the most significant transformations of this compound is its ability to undergo intramolecular cyclization to form benzofuran derivatives. nih.govresearchgate.net This reaction can be promoted by various catalysts, including palladium and copper complexes. nih.gov The process typically involves the formation of an enolate, which then attacks the aryl bromide intramolecularly to form the furan (B31954) ring. nih.govorganic-chemistry.org This method provides a direct route to 2-arylbenzofurans, which are important structural motifs in many biologically active compounds. nih.gov

Catalyst SystemBaseSolventTemperature (°C)ProductReference
Pd₂(dba)₃ / IPrCs₂CO₃o-xylene1002-Arylbenzofuran nih.gov
FeCl₃ or CuCl₂Cs₂CO₃DMFNot specified2-Arylbenzofuran nih.gov

Pathways to Indane-1,3-dione Frameworks via Hydrolysis

Under specific reaction conditions, derivatives of this compound can be converted into indane-1,3-dione frameworks. researchgate.netmdpi.com For example, following a palladium-catalyzed insertion of tert-butyl isocyanide, the resulting intermediate can undergo hydrolysis to yield indane-1,3-dione derivatives. researchgate.net This transformation involves the formation of a new five-membered ring fused to the benzene ring. mdpi.comnih.gov Indane-1,3-diones are versatile building blocks in organic synthesis and are found in various compounds with interesting chemical and biological properties. researchgate.netencyclopedia.pub

Formation of Indole (B1671886) and Deoxybenzoin (B349326) Heterocycles

The structural framework of this compound also serves as a precursor for the synthesis of other important heterocyclic systems, such as indoles. researchgate.netorganic-chemistry.orge-journals.in For instance, through multi-step reaction sequences that may involve transformations of the ketone and subsequent cyclization reactions, indole derivatives can be accessed. nih.govnih.gov Additionally, the deoxybenzoin moiety, which is the core structure of this compound, is a key intermediate in the synthesis of various substituted deoxybenzoins. orgsyn.orggoogle.com These reactions often involve the modification of the aryl bromide or the ketone functionality followed by cyclization or further functionalization. rsc.org

Halogen-Directed Transformations

The presence of a bromine atom on the phenyl ring is a key feature of this compound, making it a valuable substrate for a variety of halogen-directed transformations. These reactions are pivotal for the construction of more complex molecular architectures.

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Processes

The aryl bromide moiety in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis, allowing for the construction of complex molecular frameworks from relatively simple precursors.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org For substrates like this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. The reaction typically proceeds under mild conditions with high functional group tolerance. libretexts.orgnih.gov The presence of the ortho-carbonyl group can influence the reaction's efficiency, and a variety of palladium catalysts and ligands have been developed to facilitate the coupling of such sterically hindered and electronically modified substrates. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgcapes.gov.br this compound can be coupled with a wide range of primary and secondary amines to yield the corresponding N-aryl products. The development of specialized phosphine (B1218219) ligands has been crucial in overcoming the challenges associated with the coupling of ortho-substituted aryl bromides. wikipedia.orgnih.gov

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed coupling, provides a classic method for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. operachem.comwikipedia.orgbyjus.com While traditionally requiring harsh reaction conditions, modern modifications using ligands and alternative copper sources have expanded its applicability. operachem.comorganic-chemistry.org For this compound, an Ullmann condensation could be employed to synthesize diaryl ethers or N-aryl heterocycles.

Below is a representative data table summarizing typical conditions for these cross-coupling reactions with analogous ortho-bromoaryl ketones.

ReactionCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura CouplingPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or P(t-Bu)₃K₂CO₃, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or DMF80-12070-95
Buchwald-Hartwig AminationPd(OAc)₂ or Pd₂(dba)₃BINAP, Xantphos, or BrettPhosNaOt-Bu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-11065-90
Ullmann Condensation (C-N)CuI or Cu₂O1,10-Phenanthroline or L-prolineK₂CO₃ or K₃PO₄DMF or DMSO100-15050-80
Ullmann Condensation (C-O)CuI or Cu powderNone or 1,10-PhenanthrolineK₂CO₃ or Cs₂CO₃Pyridine or DMF120-18040-75

Role of Ortho-Bromine in Regioselective Reactions

The ortho-relationship between the bromine atom and the phenacyl group in this compound is a key structural feature that can be exploited to achieve high regioselectivity in various transformations, particularly intramolecular cyclizations.

Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic and polycyclic compounds. wikipedia.orgnih.gov In a suitably designed derivative of this compound containing an olefinic moiety, the ortho-bromo group can facilitate a palladium-catalyzed intramolecular cyclization. The regioselectivity of the ring closure (i.e., the size of the ring formed) is highly dependent on the length and nature of the tether connecting the aryl bromide and the alkene. This approach can lead to the formation of functionalized indanones or other carbocyclic systems. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination. libretexts.orgprinceton.edursc.org

Directed Ortho-Metalation: The carbonyl group in this compound can act as a directing group in ortho-metalation reactions. However, the presence of the ortho-bromine atom introduces a competitive site for metal-halogen exchange. By careful choice of the organometallic reagent and reaction conditions, it is possible to selectively functionalize the position ortho to the bromine, leading to regioselectively substituted products.

Radical Cyclizations: The ortho-bromoaryl ketone moiety can also participate in radical cyclization reactions. rsc.org For instance, under radical-generating conditions, the aryl radical formed by the homolytic cleavage of the carbon-bromine bond can add to a suitably positioned unsaturated bond within the molecule, leading to the formation of a new ring in a regioselective manner.

The table below provides illustrative examples of how the ortho-bromine substituent can direct regioselective cyclization reactions in analogous systems.

Reaction TypeReactant PrecursorCatalyst/ReagentConditionsMajor Product TypeRef.
Intramolecular Heck Reactiono-Bromoaryl allyl etherPd(OAc)₂ / PPh₃Base, HeatDihydrobenzofuran derivative wikipedia.org
Intramolecular Heck Reactiono-Bromo-N-allylbenzamidePd(OAc)₂ / P(o-tol)₃Et₃N, MeCN, 80°CIsoquinolinone derivative nih.gov
Radical Cyclizationo-Bromoaryl propiolateAIBN / Bu₃SnHToluene, 80°CCoumarin derivative rsc.org

Synthetic Utility and Strategic Applications As a Chemical Building Block

Construction of Polycyclic and Heterocyclic Scaffolds

The strategic placement of the bromo and phenacyl functionalities within 1-(2-Bromophenyl)-2-phenylethanone makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of various fused ring systems.

Precursor for Indane-1,3-diones

One of the notable applications of this compound is in the synthesis of 2-substituted indane-1,3-diones. A palladium-catalyzed intramolecular carbonylative annulation reaction provides an efficient route to these valuable compounds. In this process, using phenyl formate (B1220265) as a carbon monoxide source, this compound undergoes cyclization to afford the corresponding indane-1,3-dione derivative. This method demonstrates good functional group tolerance and generally provides the desired products in good to excellent yields.

Starting MaterialReagents and ConditionsProductYield (%)
This compoundPd catalyst, Phenyl formate, Base, Solvent, Heat2-Phenyl-1H-indene-1,3(2H)-dioneGood to Excellent

This table summarizes the general transformation of this compound to 2-phenyl-1H-indene-1,3(2H)-dione via a palladium-catalyzed carbonylative annulation.

Application in the Synthesis of Oxochroman Derivatives

The synthesis of oxochroman derivatives, specifically 4-oxochroman scaffolds, can be envisioned through the intramolecular cyclization of derivatives of this compound. While direct synthesis from the parent compound is not extensively documented, modification of the phenyl ring, for instance through the introduction of a hydroxyl group ortho to the bromine, would create a suitable precursor. Subsequent intramolecular O-arylation, potentially under base-mediated or metal-catalyzed conditions, would lead to the formation of the chromanone ring system. This strategic approach highlights the potential of this compound as a starting material for the synthesis of these biologically relevant heterocyclic compounds.

Contribution to Benzofuran (B130515) and Indole (B1671886) Synthesis

The construction of benzofuran and indole skeletons, core structures in many natural products and pharmaceuticals, can be achieved using this compound as a key starting material.

For the synthesis of 2-phenylbenzofuran, a palladium-catalyzed intramolecular C-O bond formation is a plausible strategy. This would involve the cyclization of a phenolate (B1203915) intermediate, generated in situ, onto the carbon bearing the bromine atom. This type of reaction is a well-established method for the formation of benzofurans.

Similarly, for indole synthesis, derivatization of the starting material is necessary. For instance, conversion of the ketone to an imine or oxime, followed by a palladium-catalyzed or base-mediated intramolecular C-N bond formation, would lead to the indole ring system. The Fischer indole synthesis, a classic method for indole formation, could also be adapted, starting from a hydrazine (B178648) derivative of this compound.

Intermediate in Complex Organic Synthesis

Beyond its direct use in constructing heterocyclic cores, this compound serves as a valuable intermediate in the synthesis of more elaborate molecules, including catalytic ligands and pharmaceutical precursors.

Utilization in the Development of Catalytic Ligands and Complexes

The development of novel phosphine (B1218219) ligands is crucial for advancing transition-metal catalysis. The structure of this compound offers a template for the synthesis of bidentate phosphine ligands. A potential synthetic route involves the reaction of the bromo-ketone with a phosphinating agent, such as a secondary phosphine or a phosphine equivalent. Subsequent modification of the ketone functionality, for example, through reduction to an alcohol and further functionalization, could lead to a variety of P,O-type bidentate ligands. These ligands, upon coordination to a metal center, can form catalytically active complexes for a range of organic transformations. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on both the phenyl and phenacyl moieties of the original building block.

Role in the Synthesis of Advanced Pharmaceutical Precursors

The structural framework of this compound is embedded within or can be readily converted to precursors for various pharmaceutically active compounds. For example, derivatives of this ketone have been explored in the synthesis of anticonvulsant agents. The synthesis of the non-competitive AMPA receptor antagonist Perampanel, used in the treatment of epilepsy, involves intermediates that share structural similarities with derivatives of this compound. The synthesis of such complex drug molecules often relies on the strategic use of building blocks that allow for the sequential and controlled introduction of various functional groups and ring systems, a role for which this compound is well-suited.

Application AreaPotential Synthetic TargetKey Transformation
Catalytic LigandsBidentate Phosphine LigandsPhosphination and functional group manipulation
Pharmaceutical PrecursorsAnticonvulsant AgentsCyclization and functional group interconversion

This table illustrates the potential applications of this compound as an intermediate in the synthesis of catalytic ligands and pharmaceutical precursors.

Mechanistic Investigations and Reaction Selectivity

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are fundamental in organic synthesis, and compounds like 1-(2-Bromophenyl)-2-Phenylethanone, which possess an aryl halide moiety, are common substrates. The general mechanism for palladium-catalyzed cross-coupling reactions, for instance, provides a framework for understanding how this molecule can be transformed. libretexts.org

The catalytic cycle typically involves three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (the C-Br bond of this compound) to a low-valent transition metal center, such as Palladium(0). This step involves the metal inserting itself into the carbon-bromine bond, leading to a new organometallic complex where the metal's oxidation state has increased (e.g., to Palladium(II)). libretexts.org

Transmetalation: In this step, another organic group, typically from an organometallic reagent (like an organoboron or organotin compound), is transferred to the palladium complex. This displaces the halide and forms a new complex with two organic groups attached to the metal center. libretexts.org

Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling together, forming a new carbon-carbon bond. This regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle.

A practical application of this mechanism is the intramolecular synthesis of oxygen heterocycles, such as flavanones. A derivative of this compound, specifically a 2'-hydroxy substituted version, can serve as a precursor. Through a palladium-catalyzed intramolecular C-O bond formation, the hydroxyl group can displace the bromide to form the heterocyclic ring. This process proceeds under mild conditions using weak bases.

Proposed Radical Anion Intermediates in Dehalogenation Processes

The removal of the bromine atom from this compound, a dehalogenation reaction, can proceed through various mechanisms. One proposed pathway involves the formation of radical anion intermediates. This is particularly relevant in reductive dehalogenations mediated by photoredox catalysis or certain chemical reductants.

The mechanism is understood to occur in a multi-step process:

Electron Transfer: An electron is transferred from a reductant (e.g., a photocatalyst or a solvated electron) to the aryl bromide.

Radical Anion Formation: This electron transfer results in the formation of a radical anion intermediate.

Fragmentation: The radical anion is unstable and undergoes fragmentation, cleaving the carbon-bromine bond to produce an aryl radical and a bromide anion.

Hydrogen Atom Transfer: The resulting aryl radical is then typically quenched by a hydrogen atom donor in the reaction mixture to yield the dehalogenated product, 1,2-diphenylethanone.

This pathway highlights that the initial electron transfer is often the thermodynamically challenging and rate-determining step in the reduction of aryl bromides.

Stereochemical Outcomes and Diastereoselectivity in Product Formation

The ketone functional group in this compound is a prochiral center. Nucleophilic addition to the carbonyl carbon transforms its geometry from trigonal planar (sp²) to tetrahedral (sp³), creating a new stereocenter. The stereochemical outcome of such a reaction depends on the facial selectivity of the nucleophilic attack.

If the nucleophile attacks from the Re face or the Si face of the carbonyl, different enantiomers of the resulting alcohol will be formed. In the absence of a chiral influence (like a chiral catalyst or reagent), the attack from either face is equally probable, leading to a racemic mixture of the two enantiomers.

However, stereoselectivity can be achieved. For example, the asymmetric reduction of related 2'-haloacetophenones to form chiral 2-halo-1-arylethanols has been accomplished with high enantioselectivity using biocatalysts. Studies using Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) mutants have shown that the stereopreference can be controlled by the enzyme variant used. The nature of the substituent on the aromatic ring also plays a crucial role in determining the stereochemical outcome.

Asymmetric Reduction of 2-Halo-1-arylethanone Derivatives Using TeSADH Mutants
Substrate (Ketone)Catalyst (TeSADH Mutant)Conversion (%)Product ConfigurationEnantiomeric Excess (ee, %)
2-chloro-4′-chloroacetophenoneI86A10R>99
2-chloro-4′-chloroacetophenoneΔP84/A85G37S88
2-chloro-4′-bromoacetophenoneP84S/I86A>99R>99
2-chloro-4′-bromoacetophenoneΔP84/A85G>99S>99
2-bromo-1-phenylethanolP84S/I86A>99S>99

This table illustrates the conversion and enantioselectivity in the bioreduction of various haloacetophenones. Data adapted from studies on TeSADH-catalyzed reactions.

These findings demonstrate that high diastereoselectivity and enantioselectivity in reactions involving the carbonyl group of similar substrates are achievable, leading to specific stereoisomers.

Influence of Substituent Effects on Reactivity and Reaction Yields

The substituents on both phenyl rings of this compound significantly influence its reactivity and the yields of subsequent reactions. The bromine atom on the first ring is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. Its primary role in the context of this molecule is often as a leaving group in cross-coupling reactions.

Substituents on the second phenyl ring (the one attached to the methylene (B1212753) group) can have a more pronounced electronic effect on reaction outcomes. This is evident in the synthesis of flavanones from 2'-hydroxychalcone precursors, which are structurally related. The yield of the cyclization reaction is sensitive to the electronic nature of the substituents on the benzaldehyde used in the initial condensation, which corresponds to the second phenyl ring of the target molecule.

For instance, in the synthesis of flavanone derivatives, electron-withdrawing groups on the benzaldehyde moiety have been shown to facilitate the effective formation of the final product.

Influence of Substituents on the Yield of Flavanone Synthesis
Substituent on Benzaldehyde (B-ring precursor)Electronic EffectRelative Yield of Flavanone
2-COOHElectron-withdrawingHigh
4-BrElectron-withdrawingModerate
4-ClElectron-withdrawingModerate
-H (unsubstituted)NeutralHigh
4-OCH₃Electron-donatingLow-Moderate

This table shows the general trend of how electron-withdrawing and electron-donating groups on the B-ring precursor influence the yield in flavanone synthesis. Data is generalized from findings in flavanone synthesis studies. nih.gov

These trends indicate that the electronic properties of substituents can be tuned to optimize reaction conditions and improve the yields of desired products. Electron-withdrawing groups can enhance the electrophilicity of certain positions, facilitating cyclization or other transformations.

Advanced Methodological Considerations in Research on 1 2 Bromophenyl 2 Phenylethanone

Optimization of Catalytic Systems for Enhanced Efficiency

The efficiency of synthesizing 1-(2-bromophenyl)-2-phenylethanone and related α-aryl ketones is highly dependent on the catalytic system employed. Research has focused on optimizing these systems to achieve higher yields, reduce reaction times, and operate under milder conditions.

One area of optimization involves the use of transition metal catalysts. For instance, palladium-catalyzed reactions have been a focal point. To enhance the efficiency of these catalysts, various ligands are often employed. The choice of ligand can significantly influence the catalytic activity and stability of the active catalyst. It has been shown that for certain palladium-catalyzed cross-coupling reactions, the formation of the active Pd(0) catalyst from a Pd(II) precursor requires a specific stoichiometry of the phosphorus-based reagent, which acts as both a reducing agent and a ligand. mdpi.com

Iron(II) ion catalysis presents a more cost-effective and environmentally benign alternative to palladium. Studies on the synthesis of α-aryl thioacetylamides have demonstrated that catalytic amounts of ferrous bromide (FeBr2), as low as 0.6–2.5 mol%, can achieve high yields, comparable to those obtained with stoichiometric amounts. conicet.gov.ar The catalytic activity of the iron(II) ion is evident as the catalyst loading affects the reaction rate but not the final yield, a hallmark of an efficient catalytic process. conicet.gov.ar This approach offers a more practical and easily handled alternative to photoinduced reactions for creating similar carbon-carbon bonds. conicet.gov.ar

The development of heterogeneous catalysts is another significant advancement. For example, sulphamic acid-functionalized magnetic Fe3O4 nanoparticles have been used as a novel solid acid catalyst for the synthesis of substituted imidazoles. researchgate.net This type of catalyst can be easily recovered and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. researchgate.net

The table below summarizes the impact of different catalytic systems on reaction efficiency.

Catalyst SystemKey Optimization FeatureImpact on Efficiency
Palladium(II) acetate Use of P-ligandsForms active Pd(0) catalyst in situ, enabling efficient P-C coupling reactions under microwave conditions. mdpi.com
Ferrous bromide (FeBr2) Low catalyst loading (0.6-2.5 mol%)Achieves high yields (>65%) in the synthesis of α-aryl thioacetylamides, offering a cost-effective and practical alternative. conicet.gov.ar
Sulphamic acid-functionalized magnetic nanoparticles Heterogeneous and recyclableAllows for easy recovery and reuse without significant loss of catalytic activity, promoting sustainable synthesis. researchgate.net
Nickel-iron oxyhydroxides Nanoamorphous structureCreates highly active "fast" catalytic sites for reactions like oxygen evolution, showcasing the importance of catalyst morphology. rsc.org

Role of Solvent Environment in Reaction Outcomes

The solvent environment plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and even the reaction pathway. The choice of solvent can impact the solubility of reactants and catalysts, the stability of intermediates, and the energy profile of the reaction.

In palladium-catalyzed cross-coupling reactions for the synthesis of indole (B1671886) derivatives, the choice of solvent has a significant impact on the reaction rate. nih.gov A study comparing dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) found that DMF provided the most favorable results for the cyclization of most N-aryl enamines. nih.gov Similarly, in the synthesis of aryl or heteroaryl ketones from aryl halides and ketone enolate ions, DMSO has been shown to be an effective solvent. conicet.gov.ar

The polarity of the solvent is a key factor. In the study of certain Rhenium(I) carbonyl complexes, the solvent polarity was found to fundamentally control the ground- and excited-state properties of the molecules. rsc.org This highlights how the solvent can influence the electronic properties of the reacting species, which can, in turn, affect reactivity.

Furthermore, the use of solvent mixtures can be advantageous. In some microwave-assisted reactions, an immiscible solvent system, such as chloroform (B151607) and water, can be used to control the reaction temperature and prevent side reactions like polymerization. orientjchem.org The different dielectric constants of the two solvents lead to differential heating under microwave irradiation, with the product being sequestered in the cooler organic phase. orientjchem.org

The table below illustrates the effect of different solvents on reaction outcomes.

SolventReaction TypeObserved Effect
Dimethylformamide (DMF) Palladium-catalyzed cyclization of N-aryl enaminesExhibited the most favorable results in terms of reaction rate for the synthesis of indole derivatives. nih.gov
Dimethyl sulfoxide (DMSO) Iron(II)-catalyzed nucleophilic substitutionEffective solvent for reactions of aryl halides with ketone enolate ions. conicet.gov.ar
Acetonitrile (ACN) Microwave-assisted Norrish type II reactionIncreased formation of cyclobutanol (B46151) as a side product compared to other solvents. orientjchem.org
Chloroform/Water (immiscible mixture) Microwave-assisted elimination reactionThe organic phase remained at a lower temperature (50 °C) while the aqueous phase reached 110 °C, preventing polymerization of the product. orientjchem.org

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for compounds like this compound. The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.

A primary focus of green chemistry is the reduction or elimination of hazardous substances, including solvents. skpharmteco.com Solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Therefore, developing solvent-free reaction conditions or using greener solvents is a key objective. Mechanochemistry, which involves reactions conducted by grinding or milling, offers a solvent-free alternative for the synthesis of compounds like 2-phenylimidazo[1,2-α]pyridine. researchgate.net

The use of safer and more efficient catalysts is another cornerstone of green chemistry. As discussed previously, the use of recyclable heterogeneous catalysts, such as magnetic nanoparticles, aligns with green chemistry principles by minimizing waste. researchgate.net Similarly, the move from precious metal catalysts like palladium to more abundant and less toxic metals like iron is a positive step. conicet.gov.ar

Atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. The development of tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve atom economy and reduce waste from purification steps. For example, a tandem amidation/Knoevenagel condensation has been developed for the synthesis of 4-aryl-quinolin-2(1H)-ones. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. rsc.org Enzyme-catalyzed reactions are often performed in aqueous media under mild conditions and can lead to high enantiomeric and diastereomeric purities. rsc.org

The following table highlights the application of green chemistry principles in synthetic design.

Green Chemistry PrincipleApplication in SynthesisExample
Safer Solvents and Auxiliaries Use of greener solvents or solvent-free conditions.Mechanochemical synthesis of 2-phenylimidazo[1,2-α]pyridine by manual grinding, eliminating the need for a solvent. researchgate.net
Catalysis Use of recyclable and non-toxic catalysts.Sulphamic acid-functionalized magnetic nanoparticles as a reusable catalyst. researchgate.net Iron(II) bromide as a less toxic alternative to palladium catalysts. conicet.gov.ar
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Tandem amidation/Knoevenagel condensation for the synthesis of quinolinones in a one-pot process. researchgate.net
Design for Energy Efficiency Use of energy-efficient methods like microwave irradiation.Microwave-assisted synthesis often leads to shorter reaction times and lower energy consumption compared to conventional heating. nih.gov
Use of Renewable Feedstocks Not directly observed in the provided search results for this specific compound.
Reduce Derivatives Avoiding unnecessary derivatization steps.The development of direct C-H functionalization methods can reduce the need for pre-functionalized starting materials.
Real-time Analysis for Pollution Prevention Not directly observed in the provided search results for this specific compound.
Inherently Safer Chemistry for Accident Prevention Choosing less hazardous reagents and reaction conditions.The use of N-bromosuccinimide (NBS) as a safer brominating agent compared to elemental bromine. researchgate.net

Application of Microwave Irradiation in Synthetic Processes

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods for the preparation of this compound and related compounds. These benefits include significantly reduced reaction times, improved yields, and enhanced selectivity. orientjchem.orgnih.gov

The primary advantage of microwave-assisted organic synthesis (MAOS) is the dramatic reduction in reaction times. nih.gov Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation. nih.gov For instance, the synthesis of (E)-3-styryl-4H-chromen-4-ones saw a reduction in reaction time from 12-31 hours to just 1 hour. nih.gov

In addition to accelerating reactions, microwave heating can also lead to higher product yields. In some cases, microwave irradiation can promote reactions that have very low yields under classical heating conditions. For example, a Diels-Alder reaction that gave low yields with conventional heating provided the desired cycloadducts in 20-30% yield in just 20 minutes with microwave assistance. nih.gov

Microwave irradiation can also influence the selectivity of a reaction. There is evidence that it can improve both regioselectivity and stereoselectivity. nih.gov In some cases, the kinetically controlled product can be favored over the thermodynamically controlled product, preventing isomerization that might occur with prolonged heating. orientjchem.org

The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org This can be particularly advantageous in reactions involving polar solvents or reagents.

The table below provides examples of the application of microwave irradiation in synthesis.

Future Research Trajectories and Unexplored Reactivity of 1 2 Bromophenyl 2 Phenylethanone

Development of Novel Derivatizations and Functionalizations

The presence of multiple reactive sites in 1-(2-bromophenyl)-2-phenylethanone, including the bromine-substituted aromatic ring, the carbonyl group, and the adjacent methylene (B1212753) bridge, offers a rich platform for the development of novel derivatization and functionalization strategies. Future research in this area could unlock a diverse array of new chemical entities with potentially valuable properties.

One promising avenue is the synthesis of heterocyclic compounds. The α-haloketone moiety is a well-established precursor for the construction of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. For instance, reaction with thioamides or thioureas could lead to the formation of thiazole (B1198619) derivatives, while condensation with hydrazines could yield pyrazole (B372694) or pyridazine (B1198779) systems. The exploration of multicomponent reactions involving this compound could also provide efficient pathways to complex molecular architectures.

Furthermore, the bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, could be employed to introduce a wide range of substituents at the ortho-position of the benzoyl group. nih.govrsc.org This would allow for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in drug discovery and materials science. For example, the introduction of different aryl or heteroaryl groups via a Suzuki coupling could lead to novel congeners with altered photophysical or biological activities.

Oxidation of the methylene bridge to a 1,2-dione, as has been demonstrated for similar deoxybenzoin (B349326) derivatives, would furnish 1-(2-bromophenyl)-2-phenylethane-1,2-dione. chembk.com This diketone could then serve as a versatile building block for the synthesis of quinoxaline (B1680401) derivatives by condensation with ortho-phenylenediamines, a reaction known to yield compounds with interesting photoluminescent and electronic properties.

Potential in Uncharted Organometallic Chemistry Applications

The field of organometallic chemistry presents significant, yet largely unexplored, opportunities for this compound. The compound's structure suggests its potential utility as a ligand for transition metals, where the carbonyl oxygen and the bromine atom could act as coordination sites.

The formation of palladacycles through oxidative addition of the C-Br bond to a low-valent palladium center is a plausible and intriguing possibility. sci-hub.se Such palladacycles are valuable intermediates in a variety of catalytic C-H activation and functionalization reactions. nih.gov The resulting metallacyclic complexes could exhibit unique catalytic activities, potentially enabling novel transformations that are not accessible with conventional catalysts. The study of the synthesis, structure, and reactivity of such organometallic complexes would be a significant contribution to the field.

Moreover, the carbonyl group in this compound could coordinate to a variety of transition metals, influencing their catalytic properties. As a ligand, it could modulate the electronic and steric environment of the metal center, thereby tuning the selectivity and efficiency of catalytic processes. For example, its incorporation into rhodium or iridium complexes could be investigated for applications in asymmetric hydrogenation or hydroformylation reactions.

The synthesis and characterization of coordination complexes with various transition metals would be the first step in this research direction. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy would be crucial for elucidating the binding modes of the ligand and the geometry of the resulting complexes. Subsequent studies could then focus on evaluating the catalytic performance of these novel organometallic species in a range of organic transformations.

Computational Chemistry Approaches for Reaction Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the future research avenues for this compound at a molecular level. nih.govnih.gov These theoretical approaches can provide deep insights into the compound's electronic structure, reactivity, and the mechanisms of its potential reactions, thereby guiding experimental efforts.

DFT calculations can be employed to predict the most likely sites for nucleophilic and electrophilic attack, providing a rational basis for designing novel derivatization strategies. For instance, the calculation of atomic charges and Fukui functions can help in understanding the reactivity of the different carbon and oxygen atoms in the molecule. This knowledge can be leveraged to selectively target specific positions for functionalization.

Furthermore, computational modeling can be used to elucidate the reaction mechanisms of potential transformations. For example, the energy profiles of palladium-catalyzed cross-coupling reactions involving the C-Br bond can be calculated to understand the key intermediates and transition states. sci-hub.se This can aid in optimizing reaction conditions and in the rational design of more efficient catalysts. Similarly, the mechanism of heterocycle formation can be investigated to predict the feasibility of different synthetic routes and the stereochemical outcomes of the reactions.

In the context of organometallic chemistry, DFT can be used to study the stability and electronic properties of potential coordination complexes. By calculating the binding energies and analyzing the nature of the metal-ligand bonds, researchers can predict which metals are most likely to form stable complexes with this compound. This theoretical screening can significantly narrow down the experimental scope and accelerate the discovery of novel organometallic catalysts. Molecular docking simulations, guided by DFT-derived parameters, could also be used to predict the binding affinity of derivatized compounds to biological targets, thus informing medicinal chemistry efforts. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Bromophenyl)-2-Phenylethanone, and what key parameters influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling. A validated approach involves reacting 2-bromobenzoic acid derivatives with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:

  • Temperature control : Optimal yields (78–85%) are achieved at 80–100°C .
  • Solvent selection : Dichloromethane or toluene enhances reaction efficiency .
  • Purification : Column chromatography (hexane/ethyl acetate, 7:3) removes byproducts .

Q. How is column chromatography optimized for purifying this compound?

Methodological Answer:

  • Stationary phase : Silica gel (60–120 mesh) is preferred for resolving polar impurities.
  • Eluent system : A gradient of hexane:ethyl acetate (9:1 to 7:3) effectively separates the target compound (Rf ≈ 0.4–0.5) .
  • Monitoring : TLC with UV visualization at 254 nm ensures purity.

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the methylene group (CH₂) resonates at δ 4.2–4.5 ppm .
  • ¹³C-NMR : The carbonyl carbon (C=O) is observed at δ 195–200 ppm .
  • IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone group .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediates via in-situ FTIR or GC-MS to identify rate-determining steps.
  • Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer pathways .
  • Computational modeling : Density Functional Theory (DFT) calculations reveal transition states and activation energies .

Q. What computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Pharmacophore modeling : Tools like DISCO identify critical binding features (e.g., hydrophobic pockets, hydrogen bond acceptors) for M₃ receptor antagonism .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., muscarinic receptors) .

Q. How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Software comparison : Use SHELXL for high-resolution refinement and cross-validate with PLATON to detect twinning or disorder .
  • Data resolution : Prioritize datasets with Rint < 5% and completeness >95% .

Q. What strategies improve regioselectivity in derivatizing the bromophenyl group?

Methodological Answer:

  • Directing groups : Introduce ortho-directing substituents (e.g., -OH) to favor specific positions .
  • Catalytic systems : Pd-catalyzed C–H activation with ligands (e.g., PPh₃) enhances selectivity in cross-coupling reactions .

Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : Bulky substituents on the bromophenyl ring hinder Suzuki-Miyaura coupling, requiring larger ligands (e.g., XPhos) .
  • Electronic effects : Electron-withdrawing groups (e.g., -Br) activate the ring for nucleophilic aromatic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.